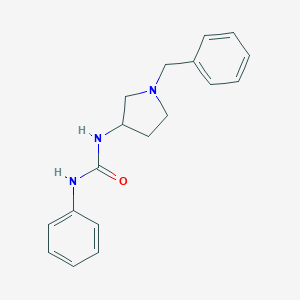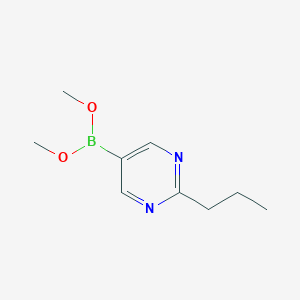
Dimethyl (2-propylpyrimidin-5-yl)boronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-propylpyrimidin-5-yl)boronate, also known as DPPB, is a boron-containing compound that has gained significant attention in the scientific community due to its potential applications in biological and medicinal research. This compound is a versatile building block that can be used in the synthesis of various boron-containing compounds, including boronic acids and esters.
Mécanisme D'action
The mechanism of action of Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives is related to their ability to bind to specific proteins or enzymes in the body. Boronic acids and esters, which can be easily synthesized from Dimethyl (2-propylpyrimidin-5-yl)boronate, have been shown to inhibit the activity of certain enzymes, such as proteases and kinases, by forming covalent bonds with their active sites.
Effets Biochimiques Et Physiologiques
Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives have been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. Boronic acids and esters, which can be easily synthesized from Dimethyl (2-propylpyrimidin-5-yl)boronate, have been shown to inhibit the activity of certain enzymes involved in cancer cell growth and metastasis, as well as inflammation and viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives in lab experiments include their ease of synthesis, versatility, and ability to selectively target specific enzymes or proteins. However, the limitations of using Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives include their potential toxicity and the need for careful optimization of reaction conditions to achieve high yields.
Orientations Futures
There are several future directions for research involving Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives. One potential area of research is the development of new boronic acid and ester derivatives with increased selectivity and potency for specific enzymes or proteins. Another potential area of research is the application of Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives in the development of new anti-cancer, anti-inflammatory, and anti-viral agents. Additionally, the use of Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives in the synthesis of new materials, such as polymers and catalysts, is an area of ongoing research.
Méthodes De Synthèse
The synthesis of Dimethyl (2-propylpyrimidin-5-yl)boronate involves the reaction of 2-propylpyrimidine with trimethyl borate in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a boronate ester intermediate, which is subsequently methylated to yield Dimethyl (2-propylpyrimidin-5-yl)boronate.
Applications De Recherche Scientifique
Dimethyl (2-propylpyrimidin-5-yl)boronate has been extensively used in scientific research as a boron-containing building block for the synthesis of various boron-containing compounds. Boronic acids and esters, which can be easily synthesized from Dimethyl (2-propylpyrimidin-5-yl)boronate, have been shown to have a wide range of biological and medicinal applications, including as enzyme inhibitors, anti-cancer agents, and anti-inflammatory agents.
Propriétés
Numéro CAS |
106832-86-4 |
|---|---|
Nom du produit |
Dimethyl (2-propylpyrimidin-5-yl)boronate |
Formule moléculaire |
C9H15BN2O2 |
Poids moléculaire |
194.04 g/mol |
Nom IUPAC |
dimethoxy-(2-propylpyrimidin-5-yl)borane |
InChI |
InChI=1S/C9H15BN2O2/c1-4-5-9-11-6-8(7-12-9)10(13-2)14-3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
ZVKAQHRKGLXCGI-UHFFFAOYSA-N |
SMILES |
B(C1=CN=C(N=C1)CCC)(OC)OC |
SMILES canonique |
B(C1=CN=C(N=C1)CCC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



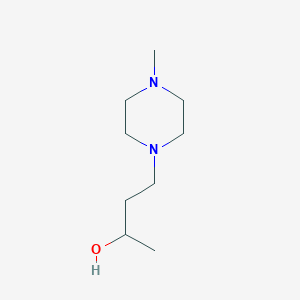




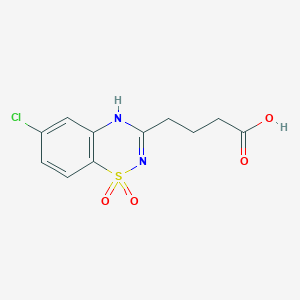
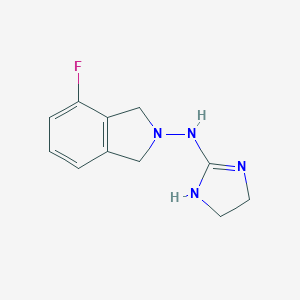

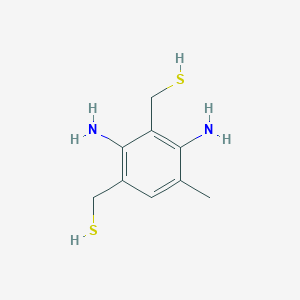
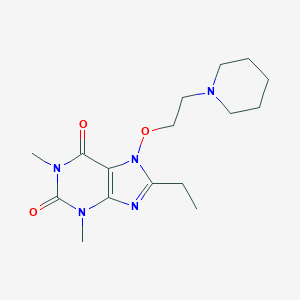
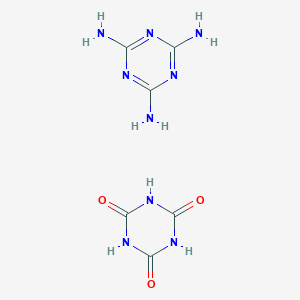
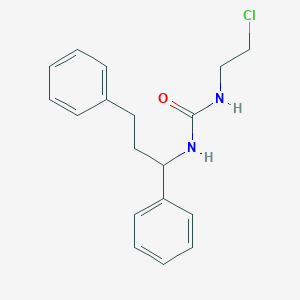
![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)
